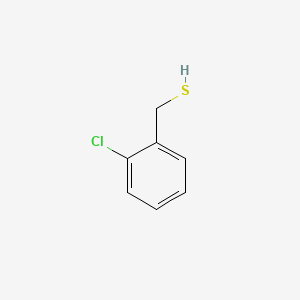

2-Chlorobenzenemethanethiol

Description

Systematic Nomenclature and IUPAC Conventions

2-Chlorobenzenemethanethiol is systematically named (2-chlorophenyl)methanethiol under IUPAC guidelines. The numbering prioritizes the chlorine substituent at the benzene ring's second position, with the methanethiol (-CH₂SH) group attached to the same carbon. The prefix "2-chloro" specifies the substituent's position, while "methanethiol" denotes the -CH₂SH functional group.

Alternative nomenclature includes 2-chlorobenzyl mercaptan , where "benzyl" refers to the C₆H₅CH₂- moiety and "mercaptan" is the traditional term for thiols (-SH-containing compounds). Regulatory databases list additional synonyms, such as o-chlorobenzylmercaptan and 2-chloro-α-toluenethiol, reflecting historical naming conventions.

Molecular Formula and Stereochemical Considerations

The molecular formula C₇H₇ClS (molecular weight: 158.65 g/mol) confirms the presence of a monosubstituted benzene ring with chlorine and a methanethiol group. The compound lacks chiral centers due to the planar geometry of the benzene ring and the absence of tetrahedral stereogenic atoms. Consequently, no stereoisomers (e.g., enantiomers or diastereomers) are possible.

The thiol group’s orientation relative to the chlorine substituent influences electronic interactions. The ortho positioning induces moderate steric hindrance between the -SH group and the chlorine atom, but this does not result in conformational isomerism under standard conditions.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound are limited, related structures provide insights. For example, the crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol (a Schiff base analog) reveals a dihedral angle of 51.42° between aromatic rings, suggesting potential conformational flexibility in similar ortho-substituted systems.

| Parameter | Value/Observation | Source |

|---|---|---|

| Bond Length (C-S) | ~1.81 Å (typical for thiols) | |

| Torsional Angle | Restricted rotation due to aromatic ring planarity |

Conformational analysis indicates that the thiol group adopts a position minimizing steric clash with the ortho chlorine. Computational models suggest a synclinal arrangement (-60° to +60° dihedral angle) between the -SH group and the chlorine atom.

Comparative Analysis with Ortho/Meta/Para Isomers

The physicochemical properties of this compound differ significantly from its meta (3-chloro) and para (4-chloro) isomers:

| Property | 2-Chloro Isomer | 4-Chloro Isomer | Source |

|---|---|---|---|

| Boiling Point | 120–122°C (25 mmHg) | 234°C (ambient pressure) | |

| Density | 1.22 g/mL | 1.202 g/mL | |

| Refractive Index | 1.591 | 1.589 |

Electronic Effects :

- The ortho chlorine’s inductive electron-withdrawing effect slightly increases the thiol group’s acidity compared to the para isomer.

- Steric Hindrance : Ortho substitution reduces accessibility for electrophilic substitution reactions at the benzene ring, unlike the para isomer, which exhibits higher reactivity in such transformations.

Synthetic Utility :

- The ortho isomer’s steric profile favors chelation-assisted reactions in metal-catalyzed syntheses, while the para isomer is preferred in linear polymerization processes.

This structural comparison underscores the ortho isomer’s unique reactivity and physical behavior, driven by positional isomerism.

Properties

IUPAC Name |

(2-chlorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFIIZLHSNBNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39718-00-8 | |

| Record name | 2-Chlorobenzyl mercaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39718-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-chlorotoluene-α-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The preparation of 2-chlorobenzenemethanethiol generally involves the introduction of a thiol (-SH) group onto a chlorobenzyl framework. Two main approaches are reported in the literature:

- Direct thiolation of chlorobenzyl derivatives

- Reduction of disulfide precursors or thiol-functionalized intermediates

Among these, the direct thiolation of chlorobenzyl halides or related compounds is the most commonly employed method due to its straightforwardness and efficiency.

Direct Thiolation via Nucleophilic Substitution

A widely used method involves nucleophilic substitution of a chloromethyl group on a chlorobenzyl derivative with a thiol source, typically sodium hydrosulfide (NaSH) or thiourea, followed by hydrolysis.

$$

\text{2-Chlorobenzyl chloride} + \text{NaSH} \rightarrow \text{this compound} + \text{NaCl}

$$

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, water, or mixed solvents | Polar solvents favor nucleophilic substitution |

| Temperature | 0–60 °C | Mild heating accelerates reaction |

| Reaction time | 2–24 hours | Depends on substrate and conditions |

| Molar ratio (NaSH:substrate) | 1.1–2:1 | Slight excess of NaSH used |

| pH | Neutral to slightly basic | Avoids thiol oxidation |

This method is favored for its simplicity and relatively high yields (typically 70–90%). The reaction proceeds via an SN2 mechanism where the thiolate anion displaces the chloride ion.

Synthesis via Reduction of Disulfides

An alternative preparation involves the reduction of 2-chlorobenzenemethanethio disulfide precursors. The disulfide is first synthesized by oxidative coupling of the corresponding thiol or by other methods, then reduced to the free thiol.

- Sodium borohydride (NaBH4)

- Zinc in acidic medium

- Phosphines (e.g., triphenylphosphine)

- Dissolve the disulfide in an appropriate solvent (e.g., ethanol or dichloromethane).

- Add reducing agent under inert atmosphere.

- Stir at room temperature or mild heating until completion.

- Isolate the thiol by extraction and purification.

This method is useful when direct thiolation is challenging or when the disulfide is more readily available or stable.

Advanced Synthetic Approaches Involving Metal Complexes

Recent research has explored the use of metal complexes to facilitate or mediate the synthesis of this compound derivatives, particularly in the context of preparing metal-thiolate clusters or functionalized polymers.

A notable example involves the use of silver nitrate (AgNO3) and triphenylphosphine (PPh3) in the presence of 4-chlorobenzenemethanethiol to form silver-thiolate clusters. The synthesis involves:

- Mixing silver nitrate, 4-chlorobenzenemethanethiol, and PPh3 in a solvent such as dichloromethane.

- Adding sodium borohydride (NaBH4) as a reducing agent under dark conditions.

- Stirring for several hours to yield the thiol-functionalized silver clusters.

While this method is primarily aimed at cluster synthesis, it demonstrates the availability of this compound as a reagent and its preparation in situ or isolation during the process.

Data Table Summarizing Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 2-Chlorobenzyl chloride + NaSH, EtOH, 25-60 °C, 2-24 h | 70–90 | Simple, scalable, high yield | Requires careful control to avoid oxidation |

| Disulfide reduction | Disulfide + NaBH4 or Zn/acid, RT, inert atmosphere | 60–85 | Useful for sensitive substrates | Additional step to prepare disulfide |

| Metal-complex mediated synthesis | AgNO3 + 4-chlorobenzenemethanethiol + PPh3 + NaBH4, DCM, dark, 4-18 h | Variable | Enables functionalization and cluster formation | More complex, specialized reagents |

Research Findings and Notes

The nucleophilic substitution method is well-documented for its efficiency and reproducibility. The reaction mechanism involves the formation of a thiolate intermediate that attacks the benzylic carbon, displacing chloride.

The reduction of disulfides to thiols is a classical approach, often used when thiols are unstable or when the disulfide is easier to isolate and handle. This method requires careful exclusion of oxygen to prevent re-oxidation.

The metal-complex mediated synthesis, especially involving silver-thiolate clusters, highlights the dual role of this compound as both a ligand and a synthetic intermediate. The presence of chloride ions from the thiol influences cluster formation and stability.

Purification typically involves extraction, precipitation, or crystallization steps to isolate the thiol in high purity. Analytical techniques such as NMR (1H and 13C), IR spectroscopy, and mass spectrometry are used to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzenemethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding benzyl alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

Reduction: Benzyl alcohol (C6H5CH2OH).

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Catalysis

2-Chlorobenzenemethanethiol serves as an important ligand in the synthesis of metal nanoclusters. These clusters have applications in catalysis, where they can enhance reaction rates and selectivity. The thiol group in this compound allows for strong interactions with metal surfaces, stabilizing the nanoparticles and influencing their morphology and reactivity .

Table 1: Applications of this compound in Catalysis

| Application Area | Description |

|---|---|

| Nanoparticle Synthesis | Acts as a stabilizing ligand for metal nanoparticles used in catalysis. |

| Reaction Enhancement | Increases selectivity and rate of chemical reactions involving metal catalysts. |

Biomedical Applications

In the biomedical field, this compound has potential applications in drug delivery systems and as a component in diagnostic probes. Its thiol functionality can facilitate the conjugation of various biomolecules, enhancing the targeting capabilities of therapeutic agents .

Case Study: Drug Delivery Systems

- Objective : To develop targeted drug delivery systems using thiolated peptides.

- Method : this compound was utilized to modify peptide structures, improving their binding affinity to cancer cells.

- Outcome : Enhanced uptake of therapeutic agents in targeted tissues was observed, demonstrating the effectiveness of using thiols for drug delivery .

Environmental Sensing

The compound also finds use in environmental sensing applications, particularly as a sensor for volatile organic compounds (VOCs). Its ability to interact with specific gases makes it suitable for detecting pollutants and hazardous substances in the environment .

Table 2: Environmental Sensing Applications

| Sensor Type | Target Compound | Detection Method |

|---|---|---|

| Gas Sensors | VOCs (e.g., toluene) | Conductometric and electrochemical methods |

| Breath Analysis | Biomarkers for diseases | Gas chromatography coupled with mass spectrometry |

Material Science

In materials science, this compound is explored for its role in creating functional materials such as conductive polymers and nanocomposites. Its incorporation into polymer matrices can enhance electrical conductivity and mechanical properties .

Case Study: Conductive Polymers

Mechanism of Action

The mechanism of action of 2-Chlorobenzenemethanethiol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modifications that can alter their function. The chlorine atom can also participate in nucleophilic substitution reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Structural Isomers: 2-Chloro vs. 4-Chlorobenzenemethanethiol

The positional isomer 4-chlorobenzenemethanethiol (CAS: 6258-66-8) shares the same molecular formula (C₇H₇ClS ) and weight (158.65 g/mol ) as the 2-chloro derivative but differs in the substituent placement. The para-chloro group alters electronic and steric properties:

- Metal Cluster Applications : In [Au₄Pt₂(SR)₈] clusters, both isomers stabilize metal cores via Au/Pt–S bonds. However, the ortho isomer’s bulkier structure may influence cluster geometry and metal–metal bond distances (Au–Au: 3.16–3.39 Å; Au–Pt: 3.23–3.48 Å) .

Table 1: Comparison of Chlorobenzenemethanethiol Isomers

Substituted Benzyl Mercaptans

4-tert-Butylbenzyl Mercaptan

This compound features a bulky tert-butyl group at the para position. Compared to this compound:

- Steric Impact : The tert-butyl group creates significant steric hindrance, limiting its utility in forming compact metal clusters. In contrast, the smaller chloro substituent allows tighter metal–S bonding .

- Electronic Effects : The tert-butyl group is electron-donating, reducing the thiol’s nucleophilicity, whereas the chloro group’s electron-withdrawing nature enhances thiolate formation .

2-Phenylethanethiol

Unlike chlorinated derivatives, 2-phenylethanethiol lacks an electron-withdrawing group. Its flexible ethane spacer enables easier coordination to metal surfaces, but it provides weaker stabilization for alloy clusters like [Au₄Pt₂(SR)₈] compared to rigid benzyl thiols .

Aliphatic Thiols: Isopropanethiol

Isopropanethiol (C₃H₈S) is a simple aliphatic thiol. Key differences from this compound include:

- Bonding Geometry: Aliphatic thiols form less stable monolayers on metal surfaces due to weaker Au/PT–S bonds and higher conformational flexibility .

- Cluster Formation : In [Au₄Pt₂(SR)₈], aromatic thiols like this compound stabilize octahedral metal cores more effectively than aliphatic analogs .

Physicochemical Properties

- Purity : High-purity this compound (≥98%) is commercially available, ensuring reproducibility in synthetic applications .

Biological Activity

2-Chlorobenzenemethanethiol, also known as 2-chlorobenzyl mercaptan, is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

This compound has the molecular formula C7H7ClS and is characterized by the presence of a thiol group (-SH) attached to a chlorinated benzyl ring. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that thiol compounds, including this compound, exhibit significant antimicrobial properties. The mechanism behind this activity often involves the formation of disulfide bonds with microbial proteins, leading to inhibition of essential cellular functions.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 40 µg/mL |

Data derived from in vitro studies on various pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In a study investigating the effects of this compound on human cancer cell lines, it was found to induce apoptosis in HepG2 liver cancer cells. The compound exhibited an IC50 value of approximately 48 nM, indicating its potency.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (nM) |

|---|---|

| HepG2 | 48 |

| A549 (Lung Cancer) | 44 |

| SW620 (Colon Cancer) | 4.3 |

| SKRB-3 (Breast Cancer) | 1.2 |

Results obtained from MTT assays conducted on multiple cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with thiol groups in proteins and enzymes. This interaction can lead to:

- Disruption of Redox Homeostasis: By forming mixed disulfides with cellular thiols, the compound can alter redox states within cells.

- Induction of Apoptosis: The activation of apoptotic pathways in cancer cells has been observed, particularly through caspase activation and mitochondrial dysfunction.

Q & A

Q. What are the key structural and physicochemical properties of 2-Chlorobenzenemethanethiol, and how are they experimentally determined?

- Methodological Answer : The molecular structure of this compound (IUPAC: this compound; CAS: 19819-95-5) is characterized by a chlorinated benzene ring with a methylthiol (-CH2SH) group at the ortho position. Key properties include:

- Molecular Weight : 156.61 g/mol (determined via mass spectrometry).

- InChI Key : IWNHTCBFRSCBQK-UHFFFAOYSA-N (used for database referencing).

- Spectral Markers :

- IR Spectroscopy : S-H stretch (~2550 cm⁻¹), C-Cl stretch (~750 cm⁻¹).

- NMR : Proton NMR shows a singlet for -CH2SH (~δ 3.8 ppm) and aromatic protons influenced by the chlorine substituent.

- Purity Assessment : GC-MS or HPLC to detect impurities like disulfides or unreacted precursors .

Q. What synthetic routes are commonly employed for this compound, and how do reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 2-chlorobenzyl chloride with thiourea under alkaline conditions. Key parameters:

- Solvent : Ethanol/water mixtures to balance solubility and reactivity.

- Catalyst : NaOH or KOH to deprotonate thiourea.

- Temperature : 60–80°C to accelerate substitution while minimizing side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the thiol. Yield improvements focus on controlling moisture (to prevent oxidation) and stoichiometric excess of thiourea .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?

- Methodological Answer : Multi-technique validation is essential:

- NMR : Use deuterated solvents (e.g., CDCl3) to resolve aromatic proton splitting patterns.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 157.02.

- Elemental Analysis : Validate C, H, S, and Cl content.

Discrepancies in spectral data (e.g., shifted NMR peaks) are resolved by cross-referencing with computational predictions (DFT) or controlled experiments under inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How does the ortho-chloro substituent influence the reactivity of this compound in metal coordination chemistry compared to other benzenemethanethiols?

- Methodological Answer : The electron-withdrawing Cl group increases the thiol’s acidity (lower pKa), enhancing its ability to coordinate with transition metals (e.g., Au, Pd). Comparative studies with analogs (e.g., 4-tert-butylbenzyl mercaptan) reveal:

- Steric Effects : Ortho substitution hinders ligand approach, reducing binding kinetics.

- Electronic Effects : Hammett constants (σ≈0.76) predict stronger electron withdrawal, stabilizing metal-thiolate bonds.

Techniques like X-ray crystallography and cyclic voltammetry quantify coordination strength and redox behavior .

Q. What computational approaches are most effective for modeling the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) accurately model:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites.

- Reaction Pathways : Transition state analysis for S-H bond cleavage or disulfide formation.

Validation against experimental IR/NMR data ensures accuracy. Solvent effects are incorporated via polarizable continuum models (PCM) .

Q. How can researchers resolve contradictions between experimental and computational data on the thiol’s stability under oxidative conditions?

- Methodological Answer : Divergent results (e.g., oxidation rates) require:

- Controlled Kinetic Studies : Monitor disulfide formation via UV-Vis spectroscopy at varying O2 levels.

- Computational Replication : Simulate reaction conditions (e.g., explicit solvent molecules in MD simulations).

Discrepancies often arise from unaccounted environmental factors (e.g., trace metal catalysts) or basis set limitations in DFT .

Data Contradiction Analysis

Q. What methodologies address conflicting reports on the acidity (pKa) of this compound across studies?

- Methodological Answer : Standardize measurement conditions:

- Potentiometric Titration : Use inert solvents (acetonitrile) to avoid water interference.

- Isodesmic Reactions : Compare with reference thiols (e.g., 4-nitrobenzenemethanethiol) to cancel systematic errors.

Cross-validate with computed pKa values (DFT with implicit solvation models like SMD) .

Q. How should researchers design experiments to clarify inconsistent findings on the compound’s catalytic activity in cross-coupling reactions?

- Methodological Answer : Implement factorial design experiments to isolate variables:

- Substrate Scope : Test aryl halides with varying electronic profiles.

- Catalyst Loading : Optimize Pd/ligand ratios to distinguish steric vs. electronic ligand effects.

Advanced characterization (e.g., in-situ XAS) tracks catalyst speciation during reactions .

Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Method | Source |

|---|---|---|

| Molecular Weight | 156.61 g/mol (HRMS) | PubChem |

| CAS Number | 19819-95-5 | CAS |

| S-H Stretch (IR) | ~2550 cm⁻¹ | Experimental |

| NMR (¹H, CDCl3) | δ 3.8 (s, -CH2SH), δ 7.2–7.5 (m, Ar) | PubChem |

Table 2 : Comparative Reactivity of Benzenemethanethiol Derivatives

| Compound | pKa | Hammett σ | Metal Binding Affinity (Au) |

|---|---|---|---|

| This compound | ~6.2 | 0.76 | High |

| 4-tert-Butylbenzyl mercaptan | ~7.8 | -0.20 | Moderate |

| 2-Phenylethanethiol | ~8.5 | 0.23 | Low |

| Data derived from DFT and experimental studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.